Karavilagenin D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

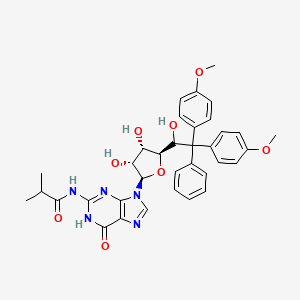

Karavilagenin D is a cucurbitane-type triterpene . It is isolated from the fruits of Momordica charantia . It exhibits inhibitory effects on skin-tumor promotion in an in vivo two-stage mouse skin carcinogenesis test . It also exhibits inhibition effect against human cancer cell lines .

Molecular Structure Analysis

Karavilagenin D has a molecular formula of C30H46O4 and a molecular weight of 470.7 g/mol . The structure is classified under terpenoids triterpenes .Physical And Chemical Properties Analysis

Karavilagenin D is a powder . It has a molecular formula of C30H46O4 and a molecular weight of 470.7 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Anti-Diabetic Applications

Karavilagenin D, along with other phytochemicals found in Momordica charantia, has been studied for its potential anti-diabetic properties. It is believed to contribute to the hypoglycemic effects of the plant, which could be effective in the treatment and management of diabetes mellitus. The compound may play a role in the suppression of specific pathways in pancreatic cells, promoting glucose and fatty acid catabolism, and possibly stimulating insulin production .

Antiparasitic Activity

Research has indicated that Karavilagenin D could have significant antiparasitic effects. Studies involving related compounds have shown activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. While specific data on Karavilagenin D is limited, its structural similarities to active compounds suggest potential efficacy in reducing the motor activity of adult worms and decreasing egg production .

Anticancer Potential

The Momordica genus, which includes compounds like Karavilagenin D, has been associated with selective antiproliferative activity against multidrug-resistant cancer cells. Although the exact mechanisms are not fully understood, it is believed that Karavilagenin D could inhibit certain cellular pathways or act as an efflux pump inhibitor, thereby enhancing the effectiveness of chemotherapy drugs .

Antimalarial Activity

Karavilagenin D’s structural relatives have demonstrated in vitro antimalarial activity against Plasmodium strains. This suggests that Karavilagenin D itself may hold potential as a treatment for malaria, particularly in inhibiting the blood and liver stages of the disease. Further research could elucidate its effectiveness and possible use in combination therapies .

Antioxidant Properties

The antioxidant capacity of Karavilagenin D could be significant, given the known antioxidant properties of the Momordica genus. Antioxidants are crucial in neutralizing free radicals, which can prevent oxidative stress and may reduce the risk of chronic diseases. Karavilagenin D may contribute to this protective effect, although specific studies are needed to confirm its activity .

Nutritional Enhancement

While not directly linked to Karavilagenin D, the Momordica genus is recognized for its high nutritional value. As such, Karavilagenin D may play a role in the overall nutritional profile of these plants, contributing to their health benefits when consumed as part of a balanced diet .

作用機序

Target of Action

Karavilagenin D, a cucurbitane-type triterpene isolated from Japanese bitter melon leaves, is a potential tumor-promoting inhibitor . It exhibits inhibitory effects on skin-tumor promotion in an in vivo two-stage mouse skin carcinogenesis test . Therefore, its primary targets are likely to be components of the cellular pathways involved in tumor promotion and progression.

Mode of Action

It is known to exhibit its anti-tumor effects by inhibiting the promotion of tumors . This suggests that it may interact with its targets, possibly certain proteins or enzymes involved in cell proliferation and tumor growth, leading to changes that inhibit these processes.

Pharmacokinetics

In silico methods have been used to investigate the admet profile of bioactive compounds of momordica charantia, which includes karavilagenin d . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The primary result of Karavilagenin D’s action is its potential inhibitory effect on tumor promotion . This suggests that it may lead to molecular and cellular effects that suppress the growth and proliferation of tumor cells.

Safety and Hazards

特性

IUPAC Name |

(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-23,31,33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,27-,28+,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJVAMKVNDHSSR-DLGSBZDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Karavilagenin D | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2S,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570546.png)

![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)

![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)

![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)